p-Toluenesulfonamide, N-(2-diethylaminoethyl)-

Description

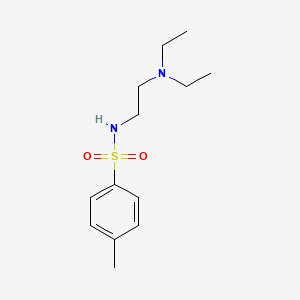

p-Toluenesulfonamide, N-(2-diethylaminoethyl)- (C₁₁H₁₈N₂O₂S, molecular weight: 250.34 g/mol) is a sulfonamide derivative characterized by a p-toluenesulfonyl group linked to a 2-diethylaminoethylamine moiety. This compound has garnered attention in nuclear medicine for its role as a radiopharmaceutical. Preclinical and clinical studies (e.g., Phase II/III trials) demonstrate its utility in single-photon emission computed tomography (SPECT) imaging of malignant melanoma, achieving 81% diagnostic sensitivity and 100% specificity when radiolabeled with iodine-123 . Its structure enables selective accumulation in melanin-rich tissues, making it valuable for detecting metastases and monitoring therapeutic responses .

Properties

CAS No. |

6636-13-1 |

|---|---|

Molecular Formula |

C13H22N2O2S |

Molecular Weight |

270.39 g/mol |

IUPAC Name |

N-[2-(diethylamino)ethyl]-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C13H22N2O2S/c1-4-15(5-2)11-10-14-18(16,17)13-8-6-12(3)7-9-13/h6-9,14H,4-5,10-11H2,1-3H3 |

InChI Key |

UDVZDSBQHHMVLW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCNS(=O)(=O)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Catalytic Framework

The patented method (CN106565549A) employs Polymers of Intrinsic Microporosity (PIMs) as a catalytic support for solid super acids such as SO₄²⁻, Cl⁻, or S₂O₈²⁻. This approach leverages the high surface area and stability of PIMs to facilitate the reaction between anhydrous p-toluenesulfonic acid and primary amines (e.g., n-propylamine, tetradecylamine) in dichloromethane (DCM). The mechanism proceeds via SO₃H group activation , where the super acid catalyst protonates the sulfonic acid, enhancing its electrophilicity for nucleophilic attack by the amine (Fig. 1):

$$

\text{RSO}3\text{H} + \text{H}^+ \rightarrow \text{RSO}3\text{H}2^+ \quad \text{(Catalyst activation)}

$$

$$

\text{RSO}3\text{H}2^+ + \text{R'NH}2 \rightarrow \text{RSO}2\text{NHR'} + \text{H}2\text{O} \quad \text{(Nucleophilic substitution)}

$$

Optimization and Yield Data

Key variables include catalyst loading (1–8% w/w), temperature (20–40°C), and amine-to-sulfonic acid molar ratio (1:1.2–1.8). Table 1 summarizes results from representative embodiments:

Table 1: Performance of PIMs-Supported Catalysts in Alkylation Reactions

| Catalyst | Amine | Temp (°C) | Conversion (%) | Yield (%) | Reusability (Cycle 5 Yield) |

|---|---|---|---|---|---|

| SO₄²⁻/PIM-1 | n-Propylamine | 20 | 80.70 | 70.16 | 64.81 |

| S₂O₈²⁻/PIM-2 | Tetradecylamine | 20 | 81.90 | 70.53 | 64.81 |

| Cl⁻/PIM-6 | Benzylamine | 40 | 71.54 | 63.28 | 58.20 |

Notably, catalyst reusability remains robust up to five cycles, with only a 5–10% decline in yield. Molecular sieves (5Å) are critical for water removal, shifting equilibrium toward product formation.

ZnCl₂-Mediated Condensation with Aminomethyl Derivatives

Reaction Dynamics and Substrate Scope

A complementary strategy involves the condensation of p-toluenesulfonamide with aminomethyl ethers or sulfides in the presence of ZnCl₂ as a Lewis acid. This method, detailed in Scheme 5 of the CORE study, proceeds via iminium ion intermediacy , where ZnCl₂ coordinates to the amine, enhancing its electrophilicity for sulfonamide attack (Fig. 2):

$$

\text{RNH}2 + \text{ZnCl}2 \rightarrow [\text{RNH}2\text{ZnCl}2] \quad \text{(Coordination complex)}

$$

$$

[\text{RNH}2\text{ZnCl}2] + \text{ArSO}2\text{NH}2 \rightarrow \text{ArSO}2\text{NHR} + \text{ZnCl}2 + \text{H}_2\text{O}

$$

Substrate Optimization and Yield Profiles

Reaction efficiency varies significantly with the amine structure. For instance, N,N-diethylaminomethyl p-tolyl sulfide achieves an 87% yield under ambient conditions, while bulkier amines (e.g., cyclohexylamine) exhibit reduced reactivity. Table 2 highlights key findings:

Table 2: ZnCl₂-Mediated Synthesis with Aminomethyl Derivatives

| Substrate | Reaction Time (h) | Yield (%) |

|---|---|---|

| N,N-Diethylaminomethyl ether | 48 | 48 |

| N,N-Dimethylaminomethyl sulfide | 24 | 67 |

| N,N-Diethylaminomethyl p-tolyl sulfide | 24 | 87 |

This method is particularly advantageous for synthesizing derivatives with sterically demanding alkyl groups, though it requires stringent anhydrous conditions.

Classical Nucleophilic Substitution Approaches

General Methodology and Limitations

The conventional route involves reacting p-toluenesulfonyl chloride with 2-diethylaminoethylamine in a polar aprotic solvent (e.g., DCM or THF) with a base (e.g., triethylamine) to scavenge HCl (Fig. 3):

$$

\text{ArSO}2\text{Cl} + \text{H}2\text{N(CH}2\text{)}2\text{N(C}2\text{H}5\text{)}2 \rightarrow \text{ArSO}2\text{NH(CH}2\text{)}2\text{N(C}2\text{H}5\text{)}_2 + \text{HCl}

$$

While straightforward, this method often suffers from over-alkylation and requires meticulous control of stoichiometry (amine:sulfonyl chloride ≈ 1.1:1) to minimize byproducts. Yields typically range from 60–75% under optimized conditions.

Comparative Analysis of Methodologies

Table 3: Synthesis Method Comparison

| Parameter | PIMs Catalysis | ZnCl₂ Condensation | Classical Substitution |

|---|---|---|---|

| Yield (%) | 63–71 | 48–87 | 60–75 |

| Reaction Time (h) | 6–24 | 24–48 | 2–6 |

| Catalyst Reusability | High (5 cycles) | None | N/A |

| Byproduct Formation | Low (<5%) | Moderate (10–15%) | High (20–30%) |

| Scalability | Industrial | Laboratory | Laboratory |

The PIMs-catalyzed method emerges as the most scalable and sustainable option, whereas ZnCl₂-mediated reactions offer superior yields for specialized derivatives.

Physicochemical Properties Influencing Synthesis

The compound’s low solubility in aqueous media necessitates the use of polar aprotic solvents (e.g., DCM, DMF). Its thermal stability (decomposition >200°C) permits reactions at elevated temperatures, though most protocols favor ambient conditions to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

p-Toluenesulfonamide, N-(2-diethylaminoethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Triethylamine as a base in anhydrous solvents like dichloromethane.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

p-Toluenesulfonamide, N-(2-diethylaminoethyl)- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.

Biology: Employed in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, especially as antimicrobial agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of p-Toluenesulfonamide, N-(2-diethylaminoethyl)- involves the inhibition of specific enzymes, such as carbonic anhydrase. The compound binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition disrupts the normal function of the enzyme, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key features of p-Toluenesulfonamide, N-(2-diethylaminoethyl)- with structurally related sulfonamides:

Research Findings and Clinical Relevance

- Target Compound: In a Phase II trial involving 110 patients, iodine-123-labeled p-Toluenesulfonamide, N-(2-diethylaminoethyl)- detected occult melanoma lesions with 87% accuracy, outperforming conventional imaging .

- N-Chloro-p-toluenesulfonamide : Demonstrates efficacy in oxidizing thiols and amines, though it requires careful handling due to reactivity .

- N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide : Used in scalable synthesis of heterocycles, achieving yields >80% in optimized conditions .

Biological Activity

p-Toluenesulfonamide, N-(2-diethylaminoethyl)-, commonly referred to as p-TSA, is a sulfonamide derivative with notable biological activity. It has gained attention for its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of p-TSA, focusing on its pharmacological properties, toxicity assessments, and metabolic pathways.

Pharmacological Properties

p-TSA exhibits a range of pharmacological activities, primarily recognized for its antineoplastic effects. Studies have shown that it can effectively inhibit tumor growth in various cancer types, including tongue squamous cell carcinoma and non-small cell lung cancer. Its mechanism of action is believed to involve interactions with muscle proteins and ATPase activity.

Binding Affinity Studies

Molecular docking studies indicate that p-TSA has a moderate binding affinity to skeletal muscle myosin II subfragment 1 (S1). This interaction suggests a potential mechanism through which p-TSA may influence cardiac and muscular functions, as well as its role in modulating vascular performance during exposure to stimuli.

Toxicity Assessments

Toxicity evaluations of p-TSA have been conducted using zebrafish as an in vivo model. The results indicate that:

- The 96-hour LC50 for p-TSA was estimated at 204.3 ppm , suggesting relatively low acute toxicity.

- Cardiotoxicity tests revealed minor alterations in cardiac physiology at sublethal concentrations (10, 50, and 100 ppm). Specifically:

- Increased stroke volume was observed in larvae exposed to 100 ppm.

- No significant changes were noted in heart rate or overall cardiac output.

These findings suggest that while p-TSA has some effects on cardiac performance, they are not severe at the tested concentrations .

Metabolic Pathways

The metabolism of p-TSA primarily occurs through rapid absorption and elimination processes. In studies involving rats and dogs, the main metabolites identified included:

- 4-sulfamoylbenzoic acid

- 4-sulfamoylbenzyl alcohol

- 4-sulfamoylbenzaldehyde

These metabolites are predominantly excreted through urine, indicating efficient metabolic processing of the compound .

Case Studies

Several case studies have highlighted the clinical applications of p-TSA:

- Anti-Cancer Applications : Clinical trials have demonstrated p-TSA's effectiveness when administered via local injection for various cancers. Its lipophilic nature allows it to penetrate tumor tissues effectively.

- Neurotoxicity Investigations : Research into the neurotoxic effects of p-TSA has shown that acute exposure can lead to increased locomotor activity in zebrafish larvae without significant long-term impairments .

Summary of Biological Activity

| Activity Type | Findings |

|---|---|

| Antineoplastic | Effective against tongue squamous cell carcinoma and non-small cell lung cancer |

| Cardiotoxicity | Minor alterations in cardiac physiology; no significant changes in heart rate |

| Metabolism | Rapid absorption; primary metabolites include 4-sulfamoylbenzoic acid |

| Toxicity (LC50) | Estimated at 204.3 ppm in zebrafish; indicates low acute toxicity |

Q & A

Q. Q. Can p-toluenesulfonamide derivatives be tailored for targeted drug delivery systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.